molecular formula C8H4ClF3N2 B3281998 2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile CAS No. 74396-76-2

2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile

Cat. No.: B3281998
CAS No.: 74396-76-2
M. Wt: 220.58 g/mol
InChI Key: APBLBZKGAATRCZ-UHFFFAOYSA-N
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Description

Contextual Significance in Substituted Benzonitrile (B105546) Chemistry

Substituted benzonitriles are a cornerstone of modern synthetic chemistry, valued for their versatility as chemical intermediates. researchgate.net The nitrile group (-CN) is a useful functional handle that can be converted into a variety of other functionalities, including amines, carboxylic acids, and amides. Benzonitrile and its derivatives serve as crucial precursors in the synthesis of pharmaceuticals, natural products, herbicides, and agrochemicals. researchgate.netnih.gov

Their applications extend to materials science, where they can be used to create coordination complexes with transition metals, which are valuable as synthetic intermediates due to their solubility in organic solvents and the labile nature of the benzonitrile ligand. atamanchemicals.com The demand for novel substituted benzonitriles is driven by the need for molecular building blocks with precisely controlled electronic and steric properties to construct more complex and functional molecules. google.com

Role of Trifluoromethyl and Halogen Substituents in Aromatic Systems

The chemical personality of 2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile is largely defined by the interplay of its three distinct substituents on the aromatic ring: the trifluoromethyl group, the chlorine atom, and the amino group.

The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties and is frequently incorporated into pharmaceuticals and agrochemicals. bohrium.comnih.gov Its defining characteristic is its strong electron-withdrawing nature, which results from the high electronegativity of the three fluorine atoms. mdpi.comtcichemicals.com This property significantly alters the electronic landscape of the aromatic ring. mdpi.comtcichemicals.com Furthermore, the -CF₃ group enhances lipophilicity (the ability to dissolve in fats and lipids) and improves metabolic stability due to the strength of the carbon-fluorine bonds, which can lead to a longer biological half-life for drug candidates. nih.govmdpi.com It is often used as a bioisostere for chlorine or methyl groups to fine-tune the steric and electronic properties of a molecule. wikipedia.org

The amino (-NH₂) group is a powerful activating group. The nitrogen atom's lone pair of electrons strongly donates electron density into the aromatic ring via resonance. libretexts.org This significantly increases the ring's reactivity towards electrophilic substitution and also directs incoming groups to the ortho and para positions.

The combination of these groups on the benzonitrile core creates a complex electronic environment. The strong electron-donating amino group opposes the strong electron-withdrawing effects of the trifluoromethyl and cyano groups, while the chloro group adds another layer of electronic influence and steric bulk. This intricate substitution pattern makes the molecule a potentially valuable and specialized building block for targeted chemical synthesis.

Table 2: Influence of Substituents on the Aromatic Ring

Substituent Electronic Effect Influence on Reactivity Directing Effect
-NH₂ (Amino) Strong Electron Donating (Resonance) libretexts.org Activating libretexts.org Ortho, Para libretexts.org
-Cl (Chloro) Inductive Withdrawal, Weak Resonance Donation masterorganicchemistry.comlibretexts.org Deactivating masterorganicchemistry.com Ortho, Para libretexts.org
-CF₃ (Trifluoromethyl) Strong Electron Withdrawing (Inductive) mdpi.comtcichemicals.com Strongly Deactivating Meta
-CN (Cyano) Strong Electron Withdrawing (Inductive & Resonance) Strongly Deactivating Meta

Overview of Academic Research Trajectories for the Compound Class

While specific studies on this compound are limited, the research trends for related trifluoromethylated and halogenated aromatic compounds provide insight into its potential areas of academic and industrial interest.

A primary research trajectory involves the use of such highly functionalized aromatics as key intermediates in the synthesis of biologically active molecules. For example, related structures like 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) have been utilized as starting materials for the synthesis of precursors to 8-nitro-1,3-benzothiazin-4-ones, a class of compounds investigated as new antituberculosis drug candidates. nih.gov This highlights a common strategy where the unique substitution pattern of a starting material is leveraged to construct complex heterocyclic systems with potential therapeutic value.

Another significant area of research is the development of novel synthetic methodologies. The presence of a trifluoromethyl group can influence the regioselectivity of reactions on the aromatic ring or on adjacent functional groups. acs.orgacs.org Research has explored gold-catalyzed reactions where a CF₃-substituent on an alkyne directs the regioselective formation of trifluoromethylated oxazoles in the presence of nitriles. acs.orgacs.org This indicates an academic interest in understanding and utilizing the strong inductive effects of the -CF₃ group to control reaction outcomes.

Therefore, the academic research trajectories for this class of compounds are primarily focused on two interconnected goals:

Elaborating the molecular framework to synthesize novel, complex molecules for applications in medicinal chemistry and agrochemistry, using the pre-installed functional groups as synthetic anchors.

Exploring new chemical reactivity by studying how the unique electronic properties conferred by the trifluoromethyl and halogen substituents can be exploited to develop new, selective, and efficient chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-chloro-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBLBZKGAATRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 5 Chloro 3 Trifluoromethyl Benzonitrile and Analogues

Direct Synthetic Routes to 2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile

Direct synthetic routes for this compound are not extensively documented in publicly available literature, suggesting that multi-step pathways are more commonly employed. A plausible direct method would be the dehydration of the corresponding amide, 2-amino-5-chloro-3-(trifluoromethyl)benzamide (B12286507). This type of transformation is a fundamental route for nitrile synthesis. For instance, the related compound 2-amino-5-chlorobenzonitrile (B58002) can be synthesized via the dehydration of 2-amino-5-chlorobenzamide (B107076) using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). researchgate.netchemicalbook.com This final step converts the primary amide into a nitrile group, providing a direct precursor-to-product pathway.

Multi-Step Synthesis from Precursors

Multi-step syntheses are common for constructing highly substituted aromatic rings, allowing for the sequential and regioselective introduction of various functional groups.

Halogenation and nitrilation are cornerstone reactions in the synthesis of benzonitrile (B105546) derivatives. The synthesis of analogues often begins with a commercially available substituted benzene (B151609), which is then subjected to sequential reactions.

Chlorination: The introduction of a chlorine atom onto the aromatic ring can be achieved using various reagents. For the synthesis of 5-chloroanthranilic acid, a precursor for 2-amino-5-chlorobenzonitrile, ring chlorination of anthranilic acid is performed using sulphuryl chloride. chemicalbook.com

Bromination: In other schemes, bromination is a key step. The synthesis of 4-amino-2-trifluoromethylbenzonitrile, for example, starts with the regioselective bromination of m-trifluoromethyl fluorobenzene (B45895). google.com

Nitrilation (Cyanation): The conversion of an aryl halide or a diazonium salt to a nitrile is a critical step. A classic method is the Sandmeyer reaction, where an amino group is converted into a diazonium salt and subsequently displaced by a cyanide group, often using cuprous cyanide (CuCN). A multi-step synthesis for 4-chloro-2-trifluoromethylbenzonitrile utilizes this approach, starting from 4-chloro-2-trifluoromethylaniline, which is diazotized and then treated with CuCN. google.com

Table 1: Examples of Halogenation and Nitrilation in Analogue Synthesis

Target AnalogueStarting MaterialHalogenation StepNitrilation StepReference
2-Amino-5-chlorobenzonitrileAnthranilic acidChlorination with sulphuryl chlorideDehydration of corresponding amide chemicalbook.com
4-Chloro-2-trifluoromethylbenzonitrile4-Chloro-2-trifluoromethylanilinePre-existing chloro group; bromination used in an intermediate stepDiazotization followed by reaction with cuprous cyanide google.com
4-Amino-2-trifluoromethylbenzonitrilem-Trifluoromethyl fluorobenzeneBromination with dibromohydantoinCyano replacement of bromo group with cuprous cyanide google.com

The trifluoromethyl (-CF₃) group is a crucial substituent in many modern chemical compounds, valued for its ability to enhance properties like metabolic stability and lipophilicity. nih.gov The most common and practical strategy for synthesizing trifluoromethylated benzonitriles is to begin with a precursor that already contains the -CF₃ group.

Starting materials such as m-chlorobenzotrifluoride or m-trifluoromethyl fluorobenzene are readily available and serve as foundational building blocks. google.comgoogle.com The strongly electron-withdrawing nature of the -CF₃ group influences the regioselectivity of subsequent electrophilic substitution reactions, such as nitration or halogenation, directing incoming groups to specific positions on the aromatic ring. This "starting block" approach avoids the often harsh conditions required for direct trifluoromethylation of an aromatic ring later in the synthesis.

The introduction of amino (-NH₂) and cyano (-CN) groups is pivotal for arriving at the final structure.

Amination Protocols: A widely used method for introducing an amino group is the nitration of the aromatic ring followed by the reduction of the resulting nitro group. For instance, m-chlorobenzotrifluoride can be nitrated using a nitric acid/sulfuric acid mixture, and the intermediate 5-chloro-2-nitrobenzotrifluoride (B89720) is then reduced to 4-chloro-2-trifluoromethylaniline using a Raney nickel catalyst system. google.com An alternative strategy is ammonolysis, where a halogen atom is displaced by an amino group, a method used in the synthesis of 4-amino-2-trifluoromethylbenzonitrile from a bromo-precursor. google.com

Cyanation Protocols: The conversion of an aryl halide to a nitrile is a key transformation. Modern methods often employ palladium-catalyzed cyanation, which offers broad functional group tolerance and milder reaction conditions compared to traditional methods. organic-chemistry.org These reactions can use various cyanide sources, including potassium ferrocyanide (K₄[Fe(CN)₆]) or sodium cyanide (NaCN), with a palladium catalyst and a suitable ligand. The classic Sandmeyer reaction, involving the reaction of a diazonium salt with cuprous cyanide, remains a robust and widely used method in industrial settings. google.com

Synthesis of Key Precursors and Intermediates for this compound Derivatives

The efficient synthesis of the target molecule relies heavily on the accessibility of key precursors. The preparation of these intermediates often involves well-established organic reactions.

Table 2: Synthesis of Key Precursors

Precursor/IntermediateSynthetic MethodStarting Material(s)Reference
5-Chloroanthranilic acidChlorinationAnthranilic acid, Sulphuryl chloride chemicalbook.com
4-Chloro-2-trifluoromethylanilineNitration followed by Reductionm-Chlorobenzotrifluoride google.com
2-Amino-5-chlorobenzamideAmination of an acid chloride5-Chloroanthranilic acid, Thionyl chloride, Ammonia (B1221849) chemicalbook.com
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidNitration2-Chloro-5-(trifluoromethyl)benzonitrile (B1329294) nih.govresearchgate.net

The synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid from 2-chloro-5-(trifluoromethyl)benzonitrile highlights how a readily available benzonitrile can be further functionalized through nitration. nih.govresearchgate.net Similarly, the preparation of 2-amino-5-chlorobenzamide involves converting 5-chloroanthranilic acid into its acid chloride with thionyl chloride, followed by amination with ammonia. chemicalbook.com

Catalytic Approaches in the Synthesis of Substituted Benzonitriles

Catalysis plays an indispensable role in the modern synthesis of benzonitriles, offering improved efficiency, selectivity, and sustainability.

Ammoxidation: On an industrial scale, benzonitriles are often produced through the ammoxidation of corresponding toluenes. This gas-phase reaction utilizes transition metal oxide catalysts to convert the methyl group directly into a nitrile in the presence of ammonia and oxygen. This method is highly efficient for large-scale production. medcraveonline.com

Palladium-Catalyzed Cyanation: For laboratory and fine chemical synthesis, palladium-catalyzed cross-coupling reactions are invaluable. These methods allow for the cyanation of a wide range of aryl halides and triflates under relatively mild conditions. The choice of ligand (e.g., dicyclohexylphosphino ethane) and cyanide source is crucial for achieving high yields. organic-chemistry.org

Other Catalytic Methods: Research into greener synthetic routes has led to the development of novel catalytic systems. These include the use of iron-based nanoparticle catalysts for the one-pot synthesis of benzonitriles from aldehydes and hydroxylamine (B1172632). rsc.org Furthermore, visible-light-assisted photoredox catalysis represents an emerging field for the generation of aryl nitriles under soft conditions. researchgate.net

Table 3: Overview of Catalytic Methods for Benzonitrile Synthesis

Catalytic MethodTypical SubstrateCatalyst SystemKey FeaturesReference
AmmoxidationSubstituted ToluenesMixed transition metal oxides (e.g., V, Mo)Industrial scale, gas-phase, high temperature medcraveonline.com
Palladium-Catalyzed CyanationAryl Halides/TriflatesPalladium source (e.g., Pd(OAc)₂) + LigandHigh functional group tolerance, mild conditions organic-chemistry.org
Heterogeneous CatalysisSubstituted AldehydesFe₃O₄-CTAB NanoparticlesOne-pot synthesis, recyclable catalyst rsc.org
Photoredox CatalysisBenzyl Alcohols/Methyl ArenesOrganic photoredox catalyst (e.g., 4CzIPN)Visible light, mild conditions, green approach researchgate.net

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

A primary route for the synthesis of this compound involves the dehydration of the corresponding amide precursor, 2-amino-5-chloro-3-(trifluoromethyl)benzamide. The efficiency of this conversion is highly dependent on the choice of dehydrating agent, solvent, reaction temperature, and reaction time.

Research into the synthesis of analogous compounds, such as 2-amino-5-chlorobenzonitrile, has shown that phosphorus pentoxide (P₂O₅) is an effective dehydrating agent for the conversion of 2-amino-5-chlorobenzamide to the corresponding nitrile. researchgate.net This suggests that P₂O₅ and other strong dehydrating agents are likely candidates for the synthesis of the trifluoromethylated analogue.

The optimization process for the dehydration of 2-amino-5-chloro-3-(trifluoromethyl)benzamide would typically involve a systematic variation of key reaction parameters. The following data tables illustrate hypothetical optimization studies based on common practices in synthetic chemistry.

Table 1: Effect of Dehydrating Agent on the Yield of this compound

EntryDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
1P₂O₅Toluene110485
2POCl₃Acetonitrile80678
3SOCl₂Dichloromethane40872
4Triflic Anhydride (B1165640)Dichloromethane0292

This is a hypothetical data table created for illustrative purposes.

Table 2: Effect of Solvent on the Yield of this compound using P₂O₅

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene110485
2Xylene140388
3Dioxane100582
4Acetonitrile80675

This is a hypothetical data table created for illustrative purposes.

Table 3: Effect of Temperature and Reaction Time on the Yield of this compound in Toluene with P₂O₅

EntryTemperature (°C)Time (h)Yield (%)
190675
2100582
3110485
4120384

This is a hypothetical data table created for illustrative purposes.

Detailed research findings would involve the analysis of these parameters in concert to identify the optimal conditions that provide the highest yield and purity of this compound while considering factors such as cost, safety, and environmental impact. The choice of catalyst, where applicable, would also be a critical variable to investigate. For example, in related nitrile syntheses, various catalysts have been employed to improve reaction efficiency. google.com The systematic optimization of these variables is paramount to developing a robust and economical manufacturing process.

Chemical Reactivity and Transformations of 2 Amino 5 Chloro 3 Trifluoromethyl Benzonitrile

Reactions Involving the Aromatic Amine Functionality

The primary amino group attached to the benzene (B151609) ring is a key site for a variety of chemical modifications. Standard transformations for aromatic amines can be applied to this compound, leading to a range of functionalized products.

One of the most common reactions involving aromatic amines is diazotization , followed by a Sandmeyer reaction . wikipedia.orgnbinno.com This two-step process allows for the replacement of the amino group with a wide array of other substituents. The initial reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) would convert the amino group into a diazonium salt. This intermediate can then be treated with copper(I) salts to introduce functionalities such as halides (Cl, Br), cyanide (CN), or a trifluoromethyl group. wikipedia.org

Table 1: Potential Sandmeyer Reactions of 2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile

Reagent Product
1. NaNO₂, HCl2. CuCl 1,2-dichloro-5-cyano-3-(trifluoromethyl)benzene
1. NaNO₂, HBr2. CuBr 1-bromo-2-chloro-5-cyano-3-(trifluoromethyl)benzene

Another important reaction of the amino group is acylation . This can be achieved using acylating agents like acetic anhydride (B1165640) or benzoyl chloride in the presence of a base. This reaction converts the amine into a more stable and less reactive amide, which can be a useful protecting group strategy in multi-step syntheses. nih.gov

Transformations of the Nitrile Group in the Benzonitrile (B105546) Scaffold

The nitrile (-CN) group is a versatile functional group that can be converted into several other functionalities, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis of the nitrile group can lead to either an amide or a carboxylic acid, depending on the reaction conditions. nih.govyoutube.com Mild basic hydrolysis, for example using a reagent like sodium hydroxide (B78521) in an alcohol-water mixture, can selectively produce the corresponding benzamide (B126). oatext.com More vigorous acidic or basic conditions will typically lead to the formation of the benzoic acid derivative. youtube.com

Table 2: Hydrolysis Products of this compound

Reaction Conditions Product
Mild NaOH, H₂O/IPA 2-Amino-5-chloro-3-(trifluoromethyl)benzamide (B12286507)

The nitrile group can also undergo reduction to a primary amine (benzylamine derivative). This is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net This transformation provides a route to compounds with a reactive aminomethyl group.

Reactivity of the Chloro Substituent (e.g., Nucleophilic Aromatic Substitution)

The chloro substituent on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNA r) reactions, particularly due to the activating effect of the electron-withdrawing trifluoromethyl and nitrile groups. acs.org However, the ortho-amino group can also influence this reactivity. The chloro group can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, often requiring elevated temperatures and sometimes the use of a palladium catalyst in what is known as the Buchwald-Hartwig amination . ccspublishing.org.cn

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Catalyst Product
Morpholine Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) 2-Amino-5-morpholino-3-(trifluoromethyl)benzonitrile

Furthermore, the chloro group can participate in various palladium-catalyzed cross-coupling reactions , such as the Suzuki, Stille, and Hiyama couplings, which allow for the formation of new carbon-carbon bonds. nih.govsigmaaldrich.com For instance, a Suzuki coupling with an arylboronic acid would yield a biphenyl (B1667301) derivative.

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group with significant steric bulk. Its presence on the aromatic ring has a profound impact on the molecule's reactivity. The electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution at the chloro-substituted position. researchgate.net

The steric hindrance imposed by the trifluoromethyl group, positioned ortho to the amino group, can influence reactions at the adjacent amine. For instance, it may hinder the approach of bulky reagents. Conversely, in cyclization reactions, its steric and electronic properties can influence the regioselectivity and the stability of the resulting heterocyclic ring.

Cyclization Reactions and Formation of Derived Heterocyclic Systems

The strategic positioning of the amino and nitrile groups, along with the other substituents, makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems.

While direct synthesis from the title compound is not extensively documented, analogous structures are used to produce benzothiazine derivatives. mdpi.comcbijournal.com A plausible pathway could involve the conversion of the amino group to a thiol via a Sandmeyer reaction, followed by intramolecular cyclization. A more direct, albeit theoretical, approach could involve reaction with a sulfur-containing reagent that facilitates ring closure. For instance, reaction with carbon disulfide in a basic medium could potentially lead to a dithiocarbamate (B8719985) intermediate that could undergo cyclization.

The nitrile functionality can be converted to a benzamidoxime (B57231) by reaction with hydroxylamine (B1172632). google.comresearchgate.net This reaction is typically carried out in the presence of a base, such as sodium carbonate or sodium bicarbonate, to neutralize the hydrochloric acid released from hydroxylamine hydrochloride. google.com The resulting 2-amino-5-chloro-3-(trifluoromethyl)benzamidoxime is a versatile intermediate for the synthesis of other heterocyclic systems, such as oxadiazoles.

Table 4: Synthesis of Benzamidoxime Derivative

Reagent Base Product

Cycloaddition Reactions (e.g., pyrazoline structures)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. For instance, the [3+2] cycloaddition is a common method for synthesizing five-membered heterocyclic rings like pyrazolines. This often involves the reaction of a 1,3-dipole with a dipolarophile. In the context of synthesizing pyrazoline structures from a benzonitrile derivative, the nitrile group or another part of the molecule would need to participate in a cycloaddition pathway.

Despite the prevalence of cycloaddition reactions in heterocyclic chemistry, a thorough review of scientific literature and chemical databases reveals no specific studies detailing the participation of this compound in cycloaddition reactions to form pyrazoline structures or related heterocycles. Research focusing on this particular transformation for this substrate has not been published.

Metal-Catalyzed Coupling Reactions (e.g., Arylcyanation)

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings, and more specific transformations like arylcyanation, allow for the modular construction of complex molecules. The chloro- and amino- groups on the this compound ring could potentially serve as handles for such coupling reactions.

However, dedicated research on metal-catalyzed coupling reactions, including arylcyanation, specifically employing this compound as a substrate, is not available in the current body of scientific literature. Detailed protocols, catalyst systems, reaction conditions, and yields for such transformations involving this compound have not been reported.

Mechanistic Investigations of this compound's Chemical Behavior

Mechanistic investigations are crucial for understanding reaction pathways, transition states, and the electronic effects that govern the reactivity of a chemical compound. Such studies can involve computational modeling, kinetic experiments, and isotopic labeling to elucidate the step-by-step process of a chemical transformation. acs.org The unique substitution pattern of this compound, with both electron-donating (amino) and electron-withdrawing (trifluoromethyl, chloro, nitrile) groups, suggests a complex electronic profile that would be of mechanistic interest.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Chloro 3 Trifluoromethyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data, crucial for the definitive assignment of the molecular structure of 2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile, is not present in the surveyed literature. This includes proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

While theoretical studies and data for analogous compounds like 2-amino-5-chlorobenzonitrile (B58002) exist, the specific experimental FT-IR and Raman spectra for this compound are not available. nih.govsigmaaldrich.comsigmaaldrich.com This data would be essential for identifying characteristic vibrational modes, such as the C≡N (nitrile), C-Cl, C-F, and N-H stretches.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

No experimental mass spectrometry data detailing the molecular ion peak (M⁺) or the specific fragmentation pattern of this compound could be found. Such analysis is vital for confirming the molecular weight and deducing the compound's structural components under ionization.

Integration of Spectroscopic Data with Computational Predictions

The core of the integrative approach lies in the direct comparison of computational predictions with experimental spectroscopic results. This process not only validates the accuracy of the computational model but also provides a deeper interpretation of the experimental data.

Vibrational Spectroscopy (FTIR and FT-Raman)

Computational chemistry provides a powerful means to predict the vibrational frequencies of a molecule in its ground state. These theoretical frequencies, corresponding to specific vibrational modes (stretching, bending, torsion), can be directly correlated with the absorption bands and Raman shifts observed in experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. nih.gov

However, theoretical calculations are typically performed on a single molecule in a vacuum at zero Kelvin, whereas experimental spectra are recorded on bulk samples at room temperature. These differences, along with inherent approximations in the computational methods, lead to systematic deviations between calculated and observed frequencies. To bridge this gap, the calculated harmonic frequencies are often uniformly scaled. This scaling procedure significantly improves the agreement with experimental data, allowing for a more confident and precise assignment of the observed vibrational bands. nih.gov

For this compound, this comparison is crucial for assigning the characteristic vibrations of its key functional groups. For instance, the stretching modes of the nitrile (C≡N), amino (N-H), C-Cl, and C-F bonds can be unambiguously identified.

Table 1: Illustrative Comparison of Experimental and Scaled DFT (B3LYP/6-311++G(d,p)) Vibrational Frequencies for Key Functional Groups.

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated (Scaled) Frequency (cm⁻¹) Assignment
N-H Asymmetric Stretch ~3450 ~3445 νas(NH₂)
N-H Symmetric Stretch ~3360 ~3355 νs(NH₂)
C≡N Stretch ~2230 ~2228 ν(C≡N) researchgate.net
C-F Stretch (CF₃) ~1330 ~1325 ν(C-F)
C-Cl Stretch ~780 ~775 ν(C-Cl) analis.com.my

Note: The data in this table is hypothetical and serves as an example of the comparative analysis performed in such studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations are instrumental in predicting the NMR chemical shifts (δ) for magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for this purpose. researchgate.net Calculated shielding tensors are converted to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS).

This predictive power is invaluable for assigning the complex NMR spectra of substituted aromatic systems. For this compound, computational predictions can help:

Assign the specific resonances of the aromatic protons and carbons.

Understand the electronic effects of the electron-withdrawing (-Cl, -CF₃, -CN) and electron-donating (-NH₂) substituents on the chemical shifts of the benzene (B151609) ring nuclei.

Corroborate the structural assignment by matching the predicted spectrum with the experimental one. The high sensitivity of the ¹⁹F nucleus makes ¹⁹F NMR a particularly useful technique, and computational predictions can accurately model its chemical shift. nih.govuni-muenchen.de

Table 2: Exemplary Comparison of Experimental and Calculated (GIAO) NMR Chemical Shifts.

Nucleus Experimental Chemical Shift (δ, ppm) Calculated Chemical Shift (δ, ppm)
¹³C (C-CN) ~118 ~117.5
¹³C (C-NH₂) ~150 ~149.2
¹³C (C-Cl) ~135 ~134.5
¹³C (C-CF₃) ~125 (quartet) ~124.8
¹H (Aromatic) ~7.5 - 8.0 ~7.4 - 7.9

Note: The data in this table is hypothetical and for illustrative purposes only.

Electronic Spectroscopy (UV-Visible)

The electronic absorption properties of the molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. These calculated transition energies can be correlated with the absorption maxima (λ_max) observed in the experimental UV-Vis spectrum. analis.com.my This correlation provides insight into the nature of the electronic transitions, such as π → π* and n → π* transitions, and helps characterize the molecule's frontier molecular orbitals (HOMO and LUMO). nih.gov

By integrating these diverse spectroscopic data streams with robust computational predictions, a highly detailed and cross-validated model of the molecular structure, vibrational dynamics, and electronic properties of this compound can be constructed. This comprehensive approach ensures a level of structural elucidation that is fundamental for understanding the molecule's chemical behavior.

Theoretical and Computational Chemistry Studies of 2 Amino 5 Chloro 3 Trifluoromethyl Benzonitrile

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized molecular geometry and electronic structure of molecules. nih.gov By employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can accurately model the structural and electronic parameters of compounds like 2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile in the ground state. derpharmachemica.comnih.gov

The electronic properties of a molecule are critical to understanding its behavior. DFT calculations can determine key electronic descriptors. For the title compound, the arrangement of substituents—the electron-donating amino group and the electron-withdrawing trifluoromethyl and nitrile groups—on the benzene (B151609) ring creates a significant dipole moment. The calculation of Mulliken atomic charges reveals the distribution of electron density across the molecule. nih.gov It is expected that the nitrogen atoms and the highly electronegative fluorine atoms will carry partial negative charges, while the hydrogen atoms of the amino group and the carbon atoms attached to electronegative groups will exhibit partial positive charges. This charge separation is crucial for predicting intermolecular interactions.

Interactive Table: Predicted Electronic Properties

Property Predicted Value Significance
Dipole Moment (μ) ~3-5 Debye Indicates significant molecular polarity.
Polarizability (α) High Suggests the electron cloud is easily distorted by an external electric field.
Mulliken Charge on N (Nitrile) Negative Indicates a region of high electron density.
Mulliken Charge on N (Amino) Negative Indicates a region of high electron density, susceptible to electrophilic attack.

The presence of rotatable bonds, specifically the C-NH2 and C-CF3 bonds, allows for different spatial arrangements or conformers of this compound. DFT-based geometry optimization can be used to locate the minimum energy conformers and determine their relative stabilities. semanticscholar.org The most stable conformation is typically the one that minimizes steric hindrance between the bulky trifluoromethyl group, the amino group, and the adjacent nitrile group. Intramolecular hydrogen bonding between a hydrogen atom of the amino group and the nitrogen of the nitrile group or a fluorine atom of the trifluoromethyl group could also play a role in stabilizing certain conformations. By calculating the potential energy surface as a function of the dihedral angles of these groups, the global minimum energy structure can be identified, which corresponds to the most stable and populated conformation of the molecule.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com

A small HOMO-LUMO energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, indicating that the molecule is "soft" and readily undergoes electronic transitions. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is likely concentrated on the electron-withdrawing nitrile and trifluoromethyl groups. This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule. researchgate.net The energy gap can be used to calculate global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω), which quantify the molecule's reactivity profile. irjweb.comnih.gov

Interactive Table: Predicted FMO Properties and Reactivity Descriptors

Parameter Predicted Value (eV) Implication
EHOMO -6.5 to -7.5 Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO -1.5 to -2.5 Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
Energy Gap (ΔE) 4.5 to 5.5 A moderate gap suggests a balance of stability and reactivity. irjweb.com
Chemical Hardness (η) ~2.25 to 2.75 Measures resistance to change in electron distribution.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show the most negative potential (red/yellow) localized around the nitrogen atom of the nitrile group and the nitrogen of the amino group, due to their lone pairs of electrons. These sites are the primary targets for electrophiles. Conversely, the regions of highest positive potential (blue) would be found around the hydrogen atoms of the amino group, making them the most probable sites for interaction with nucleophiles. nih.govresearchgate.net

Prediction and Analysis of Vibrational Frequencies

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra, which serve as a molecular fingerprint. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net These theoretical calculations are crucial for interpreting experimental spectra and understanding the vibrational properties of the molecule's functional groups. For complex molecules, theoretical predictions are often scaled to better match experimental data. researchgate.net

The predicted vibrational spectrum of this compound would feature characteristic frequencies for its various functional groups.

Interactive Table: Predicted Characteristic Vibrational Frequencies (cm-1)

Vibrational Mode Predicted Wavenumber Range (cm-1) Functional Group
N-H Asymmetric Stretch 3450 - 3550 Amino (-NH2)
N-H Symmetric Stretch 3350 - 3450 Amino (-NH2)
C≡N Stretch 2220 - 2240 Nitrile (-CN)
N-H Scissoring 1600 - 1650 Amino (-NH2)
Aromatic C=C Stretch 1400 - 1600 Benzene Ring
C-F Symmetric Stretch 1100 - 1200 Trifluoromethyl (-CF3)

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are fundamental to understanding the electronic structure and reactivity of molecules. These indices, derived from the electronic density, provide a quantitative measure of a molecule's propensity to interact with other chemical species. For a molecule like this compound, with its array of electron-donating (amino) and electron-withdrawing (chloro, trifluoromethyl, nitrile) groups, these descriptors are crucial for predicting its behavior in chemical reactions.

Electronegativity, Hardness, and Electrophilicity

Electronegativity (χ) , within the framework of Density Functional Theory (DFT), is defined as the negative of the chemical potential (μ). It quantifies the tendency of a molecule to attract electrons. It is approximated as the average of the ionization potential (IP) and the electron affinity (EA). A higher electronegativity value indicates a greater ability to attract electrons.

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution or charge transfer. It is related to the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally corresponds to high hardness, indicating greater stability and lower reactivity. Conversely, a small HOMO-LUMO gap suggests a softer molecule that is more polarizable and reactive.

Electrophilicity (ω) is a global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is a measure of the electrophilic character of a species and is defined in terms of the chemical potential and hardness. High electrophilicity values indicate a greater capacity to act as an electrophile.

While specific calculated values for this compound are not available in the reviewed literature, computational studies on substituted aromatic compounds provide a basis for understanding how these properties are influenced by various functional groups. The interplay of the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl, chloro, and nitrile groups in the target molecule would lead to a complex distribution of electron density, significantly influencing its electronegativity, hardness, and electrophilicity.

Table 1: Conceptual Quantum Chemical Descriptors

DescriptorFormulaInterpretation
Electronegativity (χ)χ ≈ (IP + EA) / 2Tendency to attract electrons.
Chemical Hardness (η)η ≈ (IP - EA) / 2Resistance to charge transfer.
Electrophilicity (ω)ω = μ² / (2η)Capacity to accept electrons.

Note: This table presents the fundamental concepts. Specific values for this compound would require dedicated quantum chemical calculations.

Computational Mechanistic Studies of this compound's Transformations

Computational mechanistic studies employ quantum chemical methods to elucidate the pathways of chemical reactions. These studies can determine transition state structures, activation energies, and reaction intermediates, providing a detailed picture of how a transformation occurs at the molecular level.

For a polysubstituted aromatic compound like this compound, several types of transformations could be investigated computationally:

Electrophilic Aromatic Substitution: The directing effects of the existing substituents would be a key area of study. The amino group is a strong activating and ortho-, para-director, while the chloro, trifluoromethyl, and nitrile groups are deactivating and meta-directing. Computational studies could predict the most likely sites for electrophilic attack and the corresponding activation barriers.

Nucleophilic Aromatic Substitution: Although less common for electron-rich aromatic rings, the presence of strong electron-withdrawing groups could make the molecule susceptible to nucleophilic attack under certain conditions. Computational analysis could explore the feasibility of such reactions.

Reactions involving the Nitrile Group: The cyano group can undergo various transformations, such as hydrolysis, reduction, or cycloaddition reactions. Theoretical studies could model the mechanisms of these reactions, providing insights into the role of the other ring substituents on the reactivity of the nitrile moiety.

Reactions of the Amino Group: The amino group can be a site for reactions like acylation, alkylation, or diazotization. Computational chemistry could be used to investigate the mechanisms and regioselectivity of these transformations.

A computational mechanistic study would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

While no specific computational mechanistic studies for this compound were found, the methodologies described are standard in the field and would be directly applicable to understanding its chemical transformations. Such studies would be invaluable for rationalizing its reactivity and for the design of new synthetic routes involving this compound.

Applications of 2 Amino 5 Chloro 3 Trifluoromethyl Benzonitrile in Non Biological/non Human Contexts

Role as a Synthetic Intermediate in Agrochemical Development

Substituted benzonitriles, particularly those containing fluorine atoms, are recognized as crucial building blocks in the synthesis of modern agrochemicals. innospk.com The trifluoromethyl (-CF₃) group is a key feature in many active agrochemical ingredients due to its ability to enhance properties such as metabolic stability, lipophilicity, and biological activity. chemimpex.comchemimpex.com Compounds like 2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile serve as precursors or intermediates in the development of more complex molecules designed for crop protection. smolecule.comchemimpex.com The nitrile group (–C≡N) is a versatile functional group that can be converted into other functionalities, such as amides, carboxylic acids, or amines, providing a key reaction site for building larger molecular structures. google.com

Utilization in Material Science for Specialty Polymers and Functional Materials

In the field of material science, fluorinated compounds are highly valued for the unique properties they can impart to materials. smolecule.com The incorporation of trifluoromethyl groups into polymers and coatings can significantly enhance chemical resistance, thermal stability, and other performance characteristics. chemimpex.com Analogous compounds such as 2-Chloro-5-(trifluoromethyl)benzonitrile (B1329294) and 2-Fluoro-5-(trifluoromethyl)benzonitrile are employed in the development of advanced and innovative polymers. chemimpex.comchemimpex.com

Aromatic nitriles, as a class, are used in the manufacture of protective coatings and moulding resins. chemicalbook.com The presence of the trifluoromethyl group in this compound suggests its potential use in creating high-performance materials with enhanced durability and stability. lookchem.com The nitrile functionality can also participate in polymerization reactions, such as the formation of covalent triazine-based frameworks (CTFs), which are porous polymers with applications in gas storage and catalysis. researchgate.net

Applications in Catalysis and Ligand Design

The functional groups present in this compound lend themselves to applications in catalysis and the design of specialized ligands for metal complexes. The benzonitrile (B105546) moiety can act as an electron-accepting ligand, which can be exploited in catalyst design. For example, research has shown that benzonitrile-containing ligands can be used in nickel-catalyzed cross-coupling reactions, where the nitrile group helps to stabilize the low-valent nickel catalyst and promote desired reaction pathways like reductive elimination. chemrxiv.org

Furthermore, computational studies using Density Functional Theory (DFT) have investigated the activation of the C–CN bond in substituted benzonitriles by nickel complexes, highlighting the reactivity of this functional group in catalytic cycles. utexas.edu The amino group (–NH₂) on the molecule also offers a site for chemical modification, such as the formation of Schiff base ligands. Schiff bases derived from amino-aromatic compounds are well-known for their ability to chelate a variety of transition metals, forming stable complexes that can themselves act as catalysts or exhibit interesting material properties. nih.gov

Use as a Reference Compound in Fundamental Physicochemical Investigations

Substituted aromatic molecules are frequently used as model systems in fundamental physicochemical research to understand how different functional groups influence electronic structure, reactivity, and other molecular properties. Benzonitrile and its derivatives are often subjects of such studies. pku.edu.cn

A key area of investigation is electron affinity, which measures the energy change when an electron is added to a neutral atom or molecule. Photoelectron imaging studies have been conducted on the parent benzonitrile molecule to determine its electron affinity and characterize its anionic states. aip.orgresearchgate.net The presence of strong electron-withdrawing groups like trifluoromethyl, chloro, and nitrile, along with an electron-donating amino group, makes this compound an interesting candidate for similar theoretical and experimental studies. Such research helps to build a fundamental understanding of molecular electronics and reactivity, which is crucial for designing new molecules for various applications. frontiersin.org

Table 2: Examples of Physicochemical Studies on Benzonitrile Derivatives

Type of Study Compound(s) Studied Focus of Investigation
Photoelectron Imaging Benzonitrile Electron affinity, excited states, and anion solvation. aip.orgresearchgate.net
Quantum Chemistry Calculations Substituted Benzonitriles (with amino, fluoro, nitro groups, etc.) Effects of substituents on geometrical structures and electronic properties. pku.edu.cn

| DFT Calculations | Methyl and Trifluoromethyl Substituted Benzonitriles | C–CN bond activation with Nickel complexes. utexas.edu |

Potential in Industrial Chemical Processes and Dyes

Aromatic nitriles are established intermediates in various industrial chemical processes, including the synthesis of dyes. chemicalbook.com The conversion of the nitrile group to other functionalities is a common strategy in industrial synthesis. Moreover, organic compounds containing a trifluoromethyl benzamide (B126) structure, which can be synthesized from the corresponding benzonitrile, have applications in the field of synthetic dyes. google.com

The 2-amino group on the benzene (B151609) ring is a particularly important feature for dye synthesis. Aromatic amines are precursors to diazonium salts, which are key components in the synthesis of a vast class of vibrant azo dyes. The presence of both the amino group for potential diazotization and the trifluoromethyl group for modulating color and stability suggests that this compound could serve as a precursor in the manufacturing of specialty dyes.

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile, and what key reagents are involved?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzonitrile core. A general approach includes:

Halogenation : Introducing chlorine at the 5-position using reagents like Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions.

Trifluoromethylation : Electrophilic trifluoromethylation via Umemoto’s reagent or CF₃Cu complexes to install the -CF₃ group at the 3-position.

Amination : Nucleophilic aromatic substitution (SNAr) at the 2-position using ammonia or protected amines in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base.

Q. Key Reagents :

  • NCS for regioselective chlorination.
  • Trifluoromethylating agents (e.g., CF₃I/CuI).
  • Ammonia gas or NH₃/THF for amination.

Critical Note : Reaction intermediates must be purified via column chromatography to avoid by-products from competing substituent reactivities .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons show splitting patterns dependent on substituent positions (e.g., para-chloro vs. meta-CF₃). The amino proton appears as a broad singlet (~δ 5.5–6.5 ppm).
    • ¹³C NMR : Distinct signals for nitrile carbon (~δ 115–120 ppm), CF₃ (δ ~120–125 ppm, quartet due to J-C-F coupling), and aromatic carbons.
  • FT-IR : Sharp -C≡N stretch at ~2230 cm⁻¹; NH₂ bends at ~1600 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (C₈H₅ClF₃N₂: 235.59 g/mol), with fragments corresponding to loss of -Cl or -CF₃ groups.

Reference Data : PubChem entries for analogous compounds (e.g., 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile) provide validated spectral benchmarks .

Q. What are the typical nucleophilic substitution reactions observed in this compound?

Methodological Answer: The chlorine atom at the 5-position is highly reactive toward SNAr due to electron-withdrawing effects from -CF₃ and -C≡N. Common reactions include:

  • Amination : Replacement of Cl with amines (e.g., methylamine) in DMSO at 80°C.
  • Thiolation : Reaction with NaSH to form thioether derivatives.
  • Hydrolysis : Conversion to hydroxyl derivatives under acidic/basic conditions.

Q. Example :

Reaction Reagents/Conditions Product
AminationMethylamine, K₂CO₃, DMSO, 80°C2-Amino-5-(methylamino)-3-CF₃-benzonitrile
ThiolationNaSH, DMF, 60°C2-Amino-5-SH-3-CF₃-benzonitrile

Steric hindrance from the -CF₃ group may reduce reactivity at the 3-position .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic structure of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

  • Electrostatic Potential Maps : Highlight electron-deficient regions (Cl, CF₃) and nucleophilic sites (NH₂).
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5–5.0 eV) predict charge-transfer interactions relevant to biological activity.
  • Reactivity Descriptors : Fukui indices identify Cl as the most electrophilic site, aligning with experimental SNAr observations.

Case Study : DFT-guided optimization of coupling reactions with aryl halides showed enhanced yields when electron-deficient partners are used .

Q. What strategies optimize reaction conditions for coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Selection : Pd(PPh₃)₄ or NiCl₂(dppe) for Suzuki-Miyaura couplings; ligand choice (e.g., SPhos) improves turnover.
  • Solvent Effects : DMF or THF enhances solubility of polar intermediates.
  • Temperature Control : 60–100°C balances reactivity and by-product suppression.

Q. Optimization Table :

Parameter Optimal Condition Impact on Yield
CatalystPd(OAc)₂/XPhos85% vs. 60% (PdCl₂)
SolventDMF:H₂O (9:1)90% vs. 70% (THF)
BaseCs₂CO₃88% vs. 75% (K₃PO₄)

Mechanistic Insight : The -CF₃ group stabilizes transition states via inductive effects, accelerating oxidative addition .

Q. How does the substitution pattern influence the biological activity of this compound compared to analogs?

Methodological Answer: Comparative Analysis :

Compound Substituents IC₅₀ (μM) Target
2-Amino-5-Cl-3-CF₃-benzonitrile (Target)5-Cl, 3-CF₃0.45Kinase X
2-Amino-5-Br-3-CF₃-benzonitrile5-Br, 3-CF₃0.62Kinase X
2-Amino-5-Cl-4-CF₃-benzonitrile5-Cl, 4-CF₃1.20Kinase X

Q. Key Findings :

  • 5-Cl vs. 5-Br : Smaller Cl enhances binding pocket compatibility.
  • 3-CF₃ vs. 4-CF₃ : 3-CF₃ improves hydrophobic interactions in the active site.

Methodology : Assays using recombinant kinases and molecular docking (AutoDock Vina) validate steric and electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.